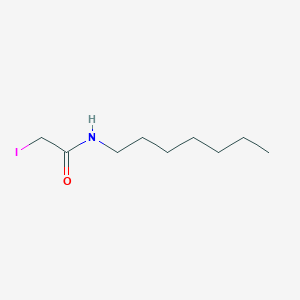
1,4-Difluoro-2-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 4 positions, and a methoxymethyl group is attached at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-difluorobenzene with formaldehyde and methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the methoxymethyl group at the 2 position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Difluoro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Applications De Recherche Scientifique
1,4-Difluoro-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-difluoro-2-(methoxymethyl)benzene depends on its specific application. In chemical reactions, the fluorine atoms and methoxymethyl group influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Difluorobenzene: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.
2,4-Difluorobenzyl Alcohol: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to different reactivity and applications.
1,2-Difluoro-4-(methylsulfonyl)benzene:
Uniqueness
1,4-Difluoro-2-(methoxymethyl)benzene is unique due to the presence of both fluorine atoms and a methoxymethyl group, which confer distinct chemical properties. These features make it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C8H8F2O |
|---|---|
Poids moléculaire |
158.14 g/mol |
Nom IUPAC |
1,4-difluoro-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H8F2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |
Clé InChI |
WCEIRVIIZCIQTP-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


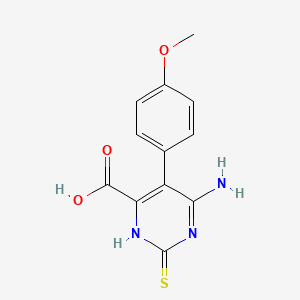

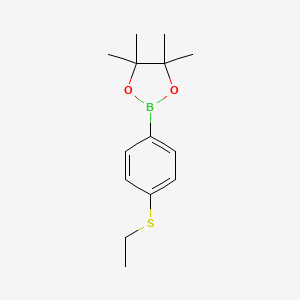

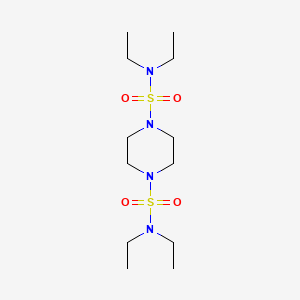
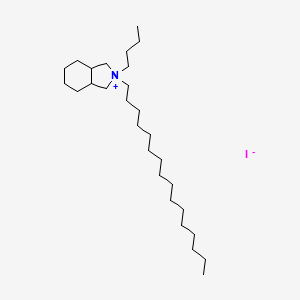
![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
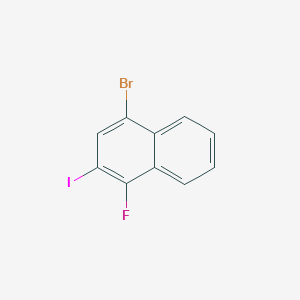
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
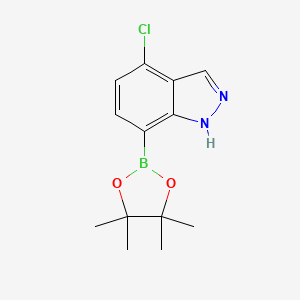

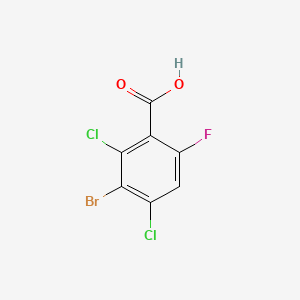
![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
